Baloxavir Marboxil

Descripción

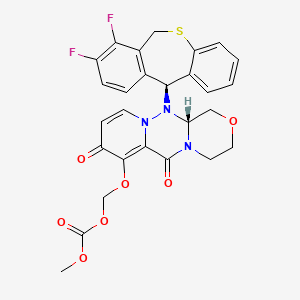

Structure

3D Structure

Propiedades

IUPAC Name |

[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23F2N3O7S/c1-36-27(35)39-14-38-25-19(33)8-9-31-24(25)26(34)30-10-11-37-12-21(30)32(31)23-15-6-7-18(28)22(29)17(15)13-40-20-5-3-2-4-16(20)23/h2-9,21,23H,10-14H2,1H3/t21-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVPBGBYGMDSBG-GGAORHGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)OCOC1=C2C(=O)N3CCOC[C@H]3N(N2C=CC1=O)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23F2N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027758 | |

| Record name | Baloxavir marboxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1985606-14-1 | |

| Record name | [[(12aR)-12-[(11S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-3,4,6,8,12,12a-hexahydro-6,8-dioxo-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl]oxy]methyl methyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1985606-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baloxavir marboxil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1985606141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baloxavir marboxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13997 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Baloxavir marboxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ({(12aR)-12-[(11S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-6,8-dioxo-3,4,6,8,12,12ahexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl}oxy)methyl methyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BALOXAVIR MARBOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/505CXM6OHG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Baloxavir Marboxil: A Deep Dive into the Mechanism of Action Against Influenza Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baloxavir marboxil, a first-in-class antiviral agent, represents a significant advancement in the treatment of acute uncomplicated influenza. Its novel mechanism of action, targeting a highly conserved enzymatic function of the influenza virus, offers a critical therapeutic alternative, particularly in the face of emerging resistance to older classes of antiviral drugs. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Mechanism of Action: Inhibition of the Cap-Dependent Endonuclease

This compound is a prodrug that is rapidly hydrolyzed in the body to its active form, baloxavir acid.[1][2] The primary target of baloxavir acid is the cap-dependent endonuclease (CEN) activity of the influenza virus polymerase acidic (PA) protein, a critical component of the viral RNA polymerase complex.[1][3][4]

The influenza virus, an RNA virus, relies on the host cell's machinery to replicate. A key step in this process is the synthesis of viral messenger RNA (mRNA), which is then translated into viral proteins. To initiate this synthesis, the virus utilizes a unique mechanism known as "cap-snatching."[1] The viral PA endonuclease cleaves the 5' cap structure from host cell pre-mRNAs.[1] These capped fragments then serve as primers for the transcription of viral mRNAs by the viral RNA-dependent RNA polymerase.

Baloxavir acid potently and selectively inhibits this cap-snatching process by binding to the active site of the PA endonuclease.[1][5] This binding prevents the cleavage of host pre-mRNAs, thereby depriving the virus of the necessary primers for viral mRNA synthesis.[1] Without the ability to produce its own mRNA, the virus cannot synthesize the proteins required for replication, effectively halting the viral life cycle and curtailing the spread of infection.[1]

This mechanism is distinct from that of neuraminidase inhibitors, such as oseltamivir, which act at a later stage of the viral life cycle by preventing the release of newly formed virus particles from the host cell.[3][6] The unique target of baloxavir provides an important therapeutic option against influenza strains that have developed resistance to neuraminidase inhibitors.[3]

Quantitative Efficacy Data

The inhibitory activity of baloxavir acid against the influenza virus PA endonuclease has been quantified in various in vitro assays. The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values are key metrics for assessing the drug's potency.

| Influenza Virus Type/Subtype | Assay Type | IC50 (nM) | EC50 (nM) | Reference |

| Influenza A Viruses | PA Endonuclease Assay | 1.4 - 3.1 | [7] | |

| Influenza B Viruses | PA Endonuclease Assay | 4.5 - 8.9 | [7] | |

| Influenza A (H1N1) | Plaque Reduction Assay | 0.49 - 0.76 | ||

| Influenza A (H3N2) | Plaque Reduction Assay | 0.46 - 0.81 | ||

| Influenza B | Plaque Reduction Assay | 2.2 - 3.5 | ||

| Oseltamivir-Resistant Strains | In Vitro Antiviral Activity | Effective | [6] | |

| Avian Influenza Strains | In Vitro Antiviral Activity | Effective | [6] |

Table 1: In Vitro Inhibitory Activity of Baloxavir Acid. This table summarizes the reported IC50 and EC50 values of baloxavir acid against various influenza A and B viruses.

Resistance to this compound

While the cap-dependent endonuclease is a highly conserved region across influenza strains, amino acid substitutions in the PA protein can lead to reduced susceptibility to baloxavir. The most frequently observed substitution associated with reduced susceptibility is I38T in the PA protein.[6][8][9] Other substitutions at position 38 (I38F/L/M) and other residues such as E23G/K/R, A37T, and E199G in influenza A viruses have also been identified.[9][10]

The I38T substitution has been shown to increase the apparent inhibitor constant (Kiapp) by approximately 18-fold.[5] Viruses with these substitutions can emerge during treatment, particularly in pediatric patients.[6] While these resistant variants may have reduced replicative fitness in some cases, their emergence underscores the importance of ongoing surveillance of baloxavir susceptibility in circulating influenza strains.[9]

Experimental Protocols

PA Cap-Dependent Endonuclease Inhibition Assay

This assay directly measures the inhibitory effect of baloxavir acid on the enzymatic activity of the influenza PA endonuclease.

Methodology:

-

Recombinant Protein Expression and Purification: The influenza virus PA protein is expressed in a suitable system (e.g., baculovirus-infected insect cells or E. coli) and purified to homogeneity.

-

Substrate Preparation: A short, capped RNA oligonucleotide labeled with a fluorescent reporter (e.g., FAM) at one end and a quencher at the other is used as the substrate. In its intact state, the quencher suppresses the fluorescence of the reporter.

-

Enzymatic Reaction: The purified PA endonuclease is incubated with the fluorescently labeled RNA substrate in a reaction buffer containing divalent cations (e.g., Mn2+ or Mg2+), which are essential for endonuclease activity.

-

Inhibitor Addition: Serial dilutions of baloxavir acid are added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C for a defined period, allowing the endonuclease to cleave the RNA substrate.

-

Fluorescence Measurement: Upon cleavage of the substrate, the fluorescent reporter is separated from the quencher, resulting in an increase in fluorescence. The fluorescence intensity is measured using a plate reader.

-

Data Analysis: The IC50 value, the concentration of baloxavir acid that inhibits 50% of the endonuclease activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This cell-based assay determines the concentration of an antiviral compound required to reduce the number of virus-induced plaques by 50% (EC50).

Methodology:

-

Cell Culture: A monolayer of susceptible cells, typically Madin-Darby canine kidney (MDCK) cells, is grown in 6-well or 12-well plates.[11]

-

Virus Dilution: The influenza virus stock is serially diluted to a concentration that will produce a countable number of plaques.

-

Infection: The cell monolayers are washed and then infected with the diluted virus for a short adsorption period (e.g., 1 hour at 37°C).

-

Overlay Addition: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) containing various concentrations of this compound. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions called plaques.

-

Incubation: The plates are incubated for 2-3 days at 37°C to allow for plaque formation.

-

Plaque Visualization: The cells are fixed (e.g., with formalin) and stained with a dye such as crystal violet, which stains the living cells but not the dead cells within the plaques. The plaques appear as clear zones against a stained cell monolayer.

-

Plaque Counting and Data Analysis: The number of plaques in each well is counted. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

Focus Reduction Assay

The focus reduction assay is similar to the plaque reduction assay but uses immunostaining to detect infected cells, allowing for the quantification of infectious virus foci. This method can be more rapid and sensitive for certain virus strains.

Methodology:

-

Cell Culture and Infection: Similar to the plaque reduction assay, MDCK cell monolayers in 96-well plates are infected with serially diluted influenza virus.

-

Overlay and Incubation: A liquid or semi-solid overlay containing different concentrations of this compound is added, and the plates are incubated for a shorter period (e.g., 24 hours).

-

Immunostaining: The cells are fixed and permeabilized. A primary antibody specific for a viral protein (e.g., nucleoprotein) is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Substrate Addition and Visualization: A substrate is added that is converted by the enzyme into an insoluble colored precipitate, marking the infected cells (foci).

-

Focus Counting and Data Analysis: The number of foci is counted, and the EC50 is calculated as in the plaque reduction assay.

Visualizations

Caption: Mechanism of action of this compound.

References

- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 2. Neuraminidase-inhibition assay for the identification of influenza A virus neuraminidase subtype or neuraminidase antibody specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influenza virus plaque assay [protocols.io]

- 4. pubcompare.ai [pubcompare.ai]

- 5. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The fluorescence neuraminidase inhibition assay: a functional method for detection of influenza virus resistance to the neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influenza virus plaque assay â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]

- 8. Alternative Experimental Models for Studying Influenza Proteins, Host–Virus Interactions and Anti-Influenza Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 11. cdn.who.int [cdn.who.int]

The Genesis and Trajectory of Baloxavir Marboxil: A First-in-Class Influenza Endonuclease Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Baloxavir marboxil, marketed as Xofluza®, represents a significant advancement in the treatment of influenza, offering a novel mechanism of action that distinguishes it from previously approved antiviral agents.[1] Developed by Shionogi Co., a Japanese pharmaceutical company, and subsequently co-developed with Roche, this first-in-class drug targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, a crucial step in viral gene transcription.[2][3][4] Administered as a single oral dose, this compound has demonstrated potent antiviral activity against both influenza A and B viruses, including strains resistant to neuraminidase inhibitors, and has shown a favorable safety and pharmacokinetic profile in clinical trials.[4][5][6] This guide provides a comprehensive technical overview of the discovery, development, mechanism of action, and clinical application of this compound.

Discovery and Development

The journey of this compound (formerly S-033188) originated at Shionogi & Co. in Japan.[2] It was designed as a prodrug that is rapidly metabolized in the body to its active form, baloxavir acid (S-033447).[2][7] This strategy enhances the oral bioavailability of the active compound.[8] The discovery of this polycyclic carbamoylpyridone derivative marked the identification of a new class of antiviral agents, the cap-dependent endonuclease inhibitors.[9]

Following promising preclinical results, Shionogi partnered with Roche for the global development and commercialization of the drug.[2] this compound received its first global approval in Japan in February 2018.[10][11] In the United States, the Food and Drug Administration (FDA) granted it priority review, leading to its approval in October 2018 for the treatment of acute, uncomplicated influenza in patients 12 years of age and older.[1][12][13] This was the first new antiviral flu treatment with a novel mechanism of action to be approved by the FDA in nearly two decades.[1][13] The approval was later expanded to include post-exposure prophylaxis and for use in younger age groups.[2][12][14]

Regulatory Approval Timeline

| Region/Country | Approval Date | Indication |

| Japan | February 2018 | Treatment of influenza A or B virus infections.[10][11] |

| United States | October 24, 2018 | Treatment of acute, uncomplicated influenza in patients 12 years of age and older.[12][13] |

| United States | October 2019 | Updated indication for treatment of acute, uncomplicated influenza in people twelve years of age and older at high risk of developing influenza-related complications.[2][12] |

| Australia | February 2020 | Medical use for influenza.[2] |

| United States | November 2020 | Post-exposure prevention of influenza for people twelve years of age and older.[2] |

| United States | August 2022 | Treatment of acute, uncomplicated influenza and post-exposure prophylaxis in children aged 5 to 11 years.[14] |

Mechanism of Action: Inhibition of Cap-Snatching

This compound's unique mechanism of action targets a fundamental process in the influenza virus life cycle known as "cap-snatching".[2][15] The influenza virus, being an RNA virus, relies on the host cell's machinery to replicate. To initiate the transcription of its own viral messenger RNA (mRNA), the virus must first acquire a "cap" structure from the host cell's pre-mRNAs.[15]

The viral RNA-dependent RNA polymerase complex, which consists of three subunits (PA, PB1, and PB2), is responsible for this process. The PB2 subunit binds to the 5' cap of the host pre-mRNA, and the PA subunit, which possesses endonuclease activity, then cleaves the host pre-mRNA 10-13 nucleotides downstream of the cap.[2][8] This capped fragment serves as a primer for the PB1 subunit to initiate the synthesis of viral mRNA.[8]

Baloxavir acid, the active metabolite of this compound, is a potent and selective inhibitor of the PA cap-dependent endonuclease.[3][5] By binding to the active site of the endonuclease, baloxavir acid prevents the cleavage of host pre-mRNAs, thereby blocking the initiation of viral mRNA synthesis and effectively halting viral replication.[15]

Mechanism of action of Baloxavir Acid.

Preclinical Development

In Vitro Antiviral Activity

Baloxavir acid has demonstrated potent and broad-spectrum antiviral activity against various influenza A and B virus strains in vitro.[3]

| Parameter | Influenza A Viruses | Influenza B Viruses | Reference |

| IC50 (PA endonuclease assay) | 1.4 - 3.1 nM | 4.5 - 8.9 nM | [8] |

| EC90 (H5 HPAIV) | 0.7 - 1.6 nmol/L | N/A | [16] |

Studies have also shown that baloxavir acid is effective against neuraminidase inhibitor-resistant strains and various avian influenza subtypes, including H5N1, H5N6, H7N9, and H9N2.[5][16]

Animal Models

The efficacy of this compound has been evaluated in several animal models of influenza infection.

-

Murine Models: In mice infected with influenza A and B viruses, a single oral administration of this compound completely prevented mortality.[3] Dose-dependent reductions in pulmonary viral loads were observed within 24 hours of administration.[8][17] In a murine model of H5N1 highly pathogenic avian influenza virus (HPAIV) infection, this compound monotherapy significantly reduced viral titers in the lungs, brains, and kidneys, prevented acute lung inflammation, and reduced mortality compared to oseltamivir phosphate.[16][18]

-

Ferret Models: The transmissibility of baloxavir-resistant influenza variants has been studied in ferrets, which are considered a gold-standard model for human influenza transmission.[19]

-

Cynomolgus Macaque Models: In macaques infected with H7N9 HPAIV, treatment with baloxavir resulted in significantly lower virus titers compared to neuraminidase inhibitors.[20]

Clinical Development

The clinical development program for this compound included Phase I, II, and III trials to evaluate its safety, pharmacokinetics, and efficacy.

Pharmacokinetics

This compound is a prodrug that is rapidly and almost completely hydrolyzed to its active metabolite, baloxavir acid, by esterases in the gastrointestinal lumen, intestinal epithelium, liver, and blood.[8][21]

| Pharmacokinetic Parameter | Value (Adults and Adolescents ≥12 years) | Reference |

| Tmax (median) | 3.5 - 4.5 hours | [8][21] |

| Terminal Elimination Half-life (t1/2) | 49 - 91 hours | [7] |

| Apparent Volume of Distribution (Vd/F) | 1180 L | [8] |

| Plasma Protein Binding | 92.9 - 93.9% | [8] |

| Metabolism | Primarily UGT1A3-mediated glucuronidation, with minor contribution from CYP3A4. | [8][22] |

| Excretion | Primarily biliary excretion, with about 80.1% of the dose excreted in feces. | [8] |

Pharmacokinetic Parameters of Baloxavir Acid after a Single Oral Dose of this compound

| Dose | Population | AUC (ng·hr/mL) | Cmax (ng/mL) | Reference |

| 40 mg | Adults and Adolescents (≥12 years) | 5520 | 68.9 | [8] |

| 80 mg | Adults and Adolescents (≥12 years) | 6930 | 82.5 | [8] |

| 40 mg | Pediatric (≥20 kg) | 4360 | 81.1 | [8] |

Food intake has been shown to decrease the exposure of baloxavir acid by approximately 40%.[7] Co-administration with polyvalent cation-containing products such as dairy products, calcium-fortified beverages, antacids, or oral supplements containing calcium, iron, magnesium, selenium, or zinc should be avoided as it may decrease plasma concentrations of baloxavir.[23]

Clinical Efficacy

Clinical trials have demonstrated the efficacy of a single dose of this compound in treating acute, uncomplicated influenza.

-

CAPSTONE-1 Trial (Phase III): In this trial involving otherwise healthy patients with influenza, a single dose of this compound was compared to placebo and oseltamivir (75 mg twice daily for 5 days).[24]

-

This compound significantly reduced the median time to alleviation of symptoms compared to placebo (53.7 hours vs. 80.2 hours).[25]

-

The time to symptom alleviation was similar between the this compound and oseltamivir groups (54 hours).[24]

-

This compound led to a more rapid decline in viral load compared to both placebo and oseltamivir.[4][22][25]

-

-

BLOCKSTONE Trial (Phase III): This study evaluated the efficacy of this compound as post-exposure prophylaxis in household contacts of individuals with influenza.[14]

-

miniSTONE-2 Trial (Phase III): This trial assessed the efficacy and safety of this compound in children aged 5 to 11 years.[14]

Safety and Tolerability

This compound has been generally well-tolerated in clinical trials. The most common side effects reported include diarrhea, bronchitis, nausea, sinusitis, and headache.[2] The side effect profile was similar to that of placebo.[24]

Resistance

The emergence of resistance to antiviral drugs is a significant concern in the management of influenza. Amino acid substitutions in the PA protein can lead to reduced susceptibility to baloxavir.[8] The most common treatment-emergent substitution is I38T in the PA protein.[5][26][27] This substitution has been observed more frequently in pediatric patients.[23] While viruses with the I38T substitution show reduced susceptibility to baloxavir, they have also been shown to have attenuated fitness in vitro, although they retain transmissibility in ferrets.[19]

Experimental Protocols

PA Endonuclease Assay

Objective: To determine the 50% inhibitory concentration (IC50) of baloxavir acid against the influenza virus PA endonuclease.

Methodology:

-

Expression and purification of the recombinant influenza virus PA protein.

-

The assay is typically performed in a 384-well plate format.

-

The reaction mixture contains the purified PA protein, a fluorescently labeled RNA substrate, and varying concentrations of the inhibitor (baloxavir acid).

-

The reaction is initiated and incubated at a specific temperature (e.g., 37°C) for a defined period.

-

The endonuclease activity of the PA protein cleaves the RNA substrate, leading to a change in the fluorescent signal.

-

The fluorescence is measured using a plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]

Plaque Reduction Assay

Objective: To determine the antiviral activity of baloxavir acid against influenza virus replication in cell culture.

Methodology:

-

Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.

-

The cells are infected with a known titer of influenza virus for a specified time (e.g., 1 hour).

-

The virus inoculum is removed, and the cells are overlaid with a medium containing agarose and varying concentrations of baloxavir acid.

-

The plates are incubated for 2-3 days to allow for the formation of plaques (zones of cell death caused by viral replication).

-

The cells are fixed and stained with crystal violet to visualize the plaques.

-

The number of plaques is counted for each drug concentration.

-

The effective concentration that reduces the number of plaques by 50% (EC50) is calculated.[26]

Murine Model of Influenza Infection

Objective: To evaluate the in vivo efficacy of this compound against influenza virus infection.

Methodology:

-

BALB/c mice are intranasally infected with a lethal or sub-lethal dose of influenza virus.

-

Treatment with this compound (administered orally) or a control (e.g., placebo, oseltamivir) is initiated at a specified time post-infection (e.g., 24 or 48 hours).

-

The mice are monitored daily for signs of illness, weight loss, and survival.

-

At specific time points, subsets of mice are euthanized, and their lungs are harvested to determine viral titers using methods such as the 50% tissue culture infectious dose (TCID50) assay.

-

Lung tissues may also be collected for histopathological analysis to assess inflammation.[3][17][28]

Conclusion

The discovery and development of this compound represent a paradigm shift in the treatment of influenza. Its novel mechanism of action, targeting the cap-dependent endonuclease, provides a crucial alternative to existing antiviral therapies and is effective against a broad range of influenza viruses. The single-dose oral regimen offers a significant advantage in terms of patient compliance. While the emergence of resistance is a factor that requires ongoing surveillance, this compound stands as a powerful tool in the armamentarium against seasonal and potentially pandemic influenza. Continued research into combination therapies and its effectiveness in diverse patient populations will further define its role in clinical practice.

This compound Development Workflow.

References

- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro characterization of baloxavir acid, a first-in-class cap-dependent endonuclease inhibitor of the influenza virus polymerase PA subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study on the clinical efficacy and safety of this compound tablets in the treatment of influenza A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. go.drugbank.com [go.drugbank.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. Baloxavir: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. FDA Approves First New Flu Drug in 20 Years [uspharmacist.com]

- 14. pharmacytimes.com [pharmacytimes.com]

- 15. What is the mechanism of this compound? [synapse.patsnap.com]

- 16. mdpi.com [mdpi.com]

- 17. Pharmacokinetic and pharmacodynamic analysis of this compound, a novel cap-dependent endonuclease inhibitor, in a murine model of influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. preprints.org [preprints.org]

- 19. pnas.org [pnas.org]

- 20. journals.asm.org [journals.asm.org]

- 21. Pharmacokinetics and safety of a novel influenza treatment (this compound) in Korean subjects compared with Japanese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

- 23. MOA for XOFLUZA® (this compound) Antiviral Flu Treatment [xofluza-hcp.com]

- 24. roche.com [roche.com]

- 25. This compound: An Original New Drug against Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor this compound [frontiersin.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

A Technical Guide to Baloxavir Marboxil: A First-in-Class Cap-Dependent Endonuclease Inhibitor

Abstract: Baloxavir marboxil is a novel antiviral agent for the treatment of acute uncomplicated influenza, representing a first-in-class inhibitor of the cap-dependent endonuclease (CEN).[1] It is a prodrug that is rapidly converted to its active metabolite, baloxavir acid, which targets a critical step in viral gene transcription, distinct from neuraminidase inhibitors.[2] This mechanism provides potent antiviral activity against both influenza A and B viruses, including strains resistant to other antiviral classes.[3] Clinical trials have demonstrated that a single oral dose of this compound significantly reduces the duration of symptoms and viral shedding compared to placebo and shows comparable efficacy to oseltamivir.[1][4] This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative efficacy data, relevant experimental protocols, and the viral replication pathway it inhibits.

Introduction

This compound (trade name Xofluza®) addresses this need by targeting the influenza virus's cap-dependent endonuclease, a key enzyme in the viral RNA polymerase complex essential for viral replication.[2][3] This unique mechanism offers a valuable alternative in the antiviral arsenal, particularly for resistant viruses.[8] Approved as a single-dose oral treatment, it also offers a significant advantage in patient adherence.[3][7]

Mechanism of Action

The Influenza Virus Replication Cycle

The influenza virus, an RNA virus, initiates infection by binding to sialic acid receptors on the host cell surface via its hemagglutinin (HA) protein, leading to endocytosis.[9][10] Following fusion of the viral and endosomal membranes, the viral ribonucleoproteins (vRNPs) are released into the cytoplasm and imported into the host cell nucleus.[9][11] Unlike most RNA viruses, influenza virus replication and transcription occur within the nucleus.[12] The viral RNA-dependent RNA polymerase (RdRp) complex, consisting of three subunits (PA, PB1, and PB2), then transcribes viral messenger RNA (mRNA) and replicates the viral RNA genome.[6][13] Newly synthesized vRNPs are exported from the nucleus, and progeny virions assemble and bud from the plasma membrane.[11]

The Role of Cap-Dependent Endonuclease (CEN)

For the influenza virus to synthesize its own mRNA, it requires a 5' cap structure, which it cannot produce itself. Instead, it utilizes a mechanism called "cap-snatching".[14] The PB2 subunit of the viral polymerase binds to the 5' cap of host cell pre-mRNAs.[12][13] Subsequently, the polymerase acidic (PA) subunit's endonuclease domain cleaves the host mRNA 10-13 nucleotides downstream from the cap.[14] This capped fragment then serves as a primer for the transcription of viral genes by the PB1 subunit.[12][14] This process is essential for the production of viral proteins and, consequently, for viral replication.

Baloxavir's Inhibition of CEN

This compound is a prodrug that is hydrolyzed to its active form, baloxavir acid. Baloxavir acid is a potent and selective inhibitor of the cap-dependent endonuclease activity of the PA subunit.[2][3] By binding to the active site of the endonuclease, baloxavir acid prevents the cleavage of host cell mRNAs, thereby halting the cap-snatching process.[2] Without the capped primers, the virus cannot synthesize functional mRNA, leading to the suppression of viral protein synthesis and the inhibition of virus replication.[2][3]

In Vitro Efficacy

The inhibitory activity of baloxavir has been quantified through enzymatic and cell-based assays.

Table 1: In Vitro Endonuclease Inhibition (IC₅₀) IC₅₀ is the concentration of an inhibitor required for 50% inhibition of enzyme activity.

| Virus Type | IC₅₀ Range (nmol/L) | Reference(s) |

| Influenza A Viruses | 1.4 - 3.1 | [15] |

| Influenza B Viruses | 4.5 - 8.9 | [15] |

Table 2: Antiviral Activity in Cell Culture (MDCK cells) EC₅₀/EC₉₀ is the concentration required to reduce virus-induced cytopathic effect or virus titer by 50%/90%.

| Virus Strain/Subtype | Assay Type | Value Type | Value Range (nmol/L) | Reference(s) |

| Influenza A/H1N1 | EC₅₀ | Median | 0.73 (0.20 - 1.85) | |

| Influenza A/H3N2 | EC₅₀ | Median | 0.83 (0.35 - 2.63) | |

| Influenza B | EC₅₀ | Median | 5.97 (2.67 - 14.23) | |

| Influenza A/H1N1 & A/H3N2 | EC₉₀ | Range | 0.46 - 0.98 | |

| Avian A/H5N1 & A/H7N9 | EC₉₀ | Range | 0.80 - 3.16 | |

| Influenza B | EC₉₀ | Range | 2.21 - 6.48 |

Clinical Efficacy and Safety

Clinical efficacy has been established in Phase 3 trials, primarily CAPSTONE-1 (in otherwise healthy patients) and CAPSTONE-2 (in patients at high risk for complications).

Table 3: Efficacy in Otherwise Healthy Patients (CAPSTONE-1)

| Endpoint | Baloxavir | Placebo | Oseltamivir | Reference(s) |

| Median Time to Alleviation of Symptoms (TTAS) | 53.7 hours | 80.2 hours | Not directly compared in primary endpoint | [6] |

| Time to Cessation of Viral Shedding | 24 hours | 96 hours | 72 hours | [6] |

Table 4: Efficacy in High-Risk Patients (CAPSTONE-2)

| Endpoint | Baloxavir | Placebo | Oseltamivir | Reference(s) |

| Median Time to Improvement of Influenza Symptoms (TTIIS) | 73.2 hours | 102.3 hours | 81.0 hours | [4] |

Table 5: Safety Profile - Common Adverse Events Incidence of adverse events reported in clinical trials.

| Adverse Event | Baloxavir | Placebo | Oseltamivir | Reference(s) |

| Overall Incidence (CAPSTONE-2) | 25% | 30% | 28% | [4] |

| Common Events (>1%) | Nausea, headache, diarrhea, bronchitis, nasopharyngitis | N/A | N/A | [1] |

A meta-analysis of studies in children found that while symptom relief was comparable to oseltamivir, baloxavir demonstrated a significantly greater reduction in viral load and was associated with fewer adverse events.[16]

Experimental Protocols

Cap-Dependent Endonuclease Inhibition Assay (Generalized Protocol)

This protocol describes a typical fluorescence-based assay to measure the IC₅₀ of an inhibitor against the viral PA endonuclease.

-

Reagent Preparation :

-

Recombinant influenza PA/PB1/PB2 polymerase complex is expressed and purified.

-

A fluorogenic substrate is synthesized, typically a short RNA oligonucleotide with a fluorescent reporter and a quencher on opposite ends. The sequence is designed to be a target for the PA endonuclease.

-

Assay buffer containing divalent cations (e.g., Mg²⁺ or Mn²⁺), which are essential for endonuclease activity, is prepared.[17]

-

-

Assay Procedure :

-

The inhibitor (e.g., baloxavir acid) is serially diluted to create a range of concentrations.

-

In a microplate, the recombinant polymerase, fluorogenic substrate, and inhibitor dilutions (or vehicle control) are combined in the assay buffer.

-

The reaction is initiated and incubated at a controlled temperature (e.g., 37°C).

-

-

Data Acquisition :

-

As the PA endonuclease cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity.

-

Fluorescence is measured at regular intervals using a plate reader.

-

-

Data Analysis :

-

The rate of reaction is calculated from the slope of the fluorescence-versus-time plot.

-

The percent inhibition for each inhibitor concentration is determined relative to the vehicle control.

-

The IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Antiviral Activity - Plaque Reduction Assay (Generalized Protocol)

This cell-based assay determines the concentration of an antiviral agent required to reduce the number of viral plaques.[18]

-

Cell Culture :

-

A confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is prepared in multi-well plates.

-

-

Virus Infection :

-

The cell monolayer is washed, and then infected with a known titer of influenza virus for a short adsorption period (e.g., 1 hour).

-

-

Inhibitor Treatment :

-

After adsorption, the virus inoculum is removed.

-

The cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing serial dilutions of the test compound (e.g., baloxavir acid). A no-drug control is included.

-

-

Incubation :

-

Plates are incubated for 2-3 days to allow for virus replication and plaque formation. Plaques are localized areas of cell death caused by viral replication.

-

-

Plaque Visualization and Counting :

-

The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet), which stains living cells. Plaques appear as clear zones.

-

The number of plaques in each well is counted.

-

-

Data Analysis :

-

The EC₅₀ value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the no-drug control.

-

Phase 3 Clinical Trial Design (CAPSTONE Model)

This protocol outlines the design of a randomized, double-blind, controlled trial to evaluate the efficacy and safety of this compound.[4]

-

Study Population :

-

Patients (e.g., aged 12 years or older) presenting with an influenza-like illness with symptom onset within 48 hours.[4]

-

Influenza infection is confirmed by a rapid influenza diagnostic test.

-

Specific inclusion/exclusion criteria are applied (e.g., CAPSTONE-2 focused on patients with at least one risk factor for complications).[4]

-

-

Trial Design and Randomization :

-

A multicenter, randomized, double-blind, placebo- and active-controlled design.

-

Patients are randomly assigned (e.g., in a 1:1:1 ratio) to one of three treatment arms:

-

-

Endpoints :

-

Primary Endpoint : Time to alleviation/improvement of influenza symptoms (TTIIS), recorded by patients in a diary.[4]

-

Secondary Endpoints : Time to resolution of fever, viral titers in nasopharyngeal swabs at various time points, incidence of influenza-related complications.

-

-

Data Collection and Analysis :

-

Symptom scores and body temperature are recorded daily.

-

Nasopharyngeal swabs are collected for virologic assessment (e.g., viral load by RT-PCR).

-

Safety is assessed by monitoring adverse events throughout the study.

-

Statistical analysis (e.g., Kaplan-Meier analysis for time-to-event endpoints) is performed on the modified intention-to-treat population.[4]

-

Resistance

As with other antivirals, resistance to baloxavir can emerge. The most commonly observed substitution is I38T in the PA protein, which confers reduced susceptibility to baloxavir.[4][18] In clinical studies, the emergence of such variants has been observed in a subset of baloxavir-treated patients.[4] While the clinical impact of these mutations is still under investigation, monitoring for resistant strains is crucial.[5] Notably, baloxavir remains active against strains resistant to neuraminidase inhibitors, highlighting its importance as a therapeutic alternative.

Conclusion

This compound represents a significant advancement in the treatment of influenza. Its novel mechanism of action, targeting the cap-dependent endonuclease, provides a potent antiviral effect against a broad range of influenza viruses.[3][19] With a simple single-dose regimen and a favorable safety profile, it offers a valuable and convenient option for the management of acute, uncomplicated influenza.[1][3] Continued surveillance for resistance and further studies in different patient populations will continue to define its role in clinical practice.[8]

References

- 1. This compound: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Cap-dependent endonuclease inhibitor this compound (Xofluza®)|The Japanese Association for Infectious Diseases [kansensho.or.jp]

- 4. Early treatment with this compound in high-risk adolescent and adult outpatients with uncomplicated influenza (CAPSTONE-2): a randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study on the clinical efficacy and safety of this compound tablets in the treatment of influenza A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. docnum.umons.ac.be [docnum.umons.ac.be]

- 7. researchgate.net [researchgate.net]

- 8. This compound: The First Cap-Dependent Endonuclease Inhibitor for the Treatment of Influenza [ouci.dntb.gov.ua]

- 9. The Influenza A Virus Replication Cycle: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Influenza A Virus Cell Entry, Replication, Virion Assembly and Movement [frontiersin.org]

- 13. Influenza - Wikipedia [en.wikipedia.org]

- 14. web.stanford.edu [web.stanford.edu]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Clinical efficacy and Safety of this compound compared with Oseltamivir against influenza virus in children: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Pharmacological profile of Baloxavir Marboxil's active metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baloxavir marboxil, a first-in-class antiviral agent, has emerged as a significant therapeutic option for influenza virus infections. Its clinical efficacy is attributed to its rapid conversion to the active metabolite, baloxavir acid (BXA). This technical guide provides an in-depth review of the pharmacological profile of baloxavir acid, focusing on its mechanism of action, in vitro antiviral activity, pharmacokinetic properties, and resistance profile. Detailed methodologies for key experimental assays are provided to facilitate further research and development in this area.

Introduction

This compound is an orally administered prodrug that is rapidly and extensively hydrolyzed by esterases in the gastrointestinal lumen, intestinal epithelium, liver, and blood to its active form, baloxavir acid.[1] Baloxavir acid is a potent inhibitor of the cap-dependent endonuclease, a crucial enzyme in the influenza virus replication cycle.[2] This novel mechanism of action distinguishes it from neuraminidase inhibitors and provides activity against a broad range of influenza A and B viruses, including strains resistant to other antiviral agents.[3]

Mechanism of Action

Baloxavir acid targets the polymerase acidic (PA) protein of the influenza virus RNA polymerase complex.[2] Specifically, it inhibits the cap-dependent endonuclease activity of the PA subunit.[2] This endonuclease is responsible for a critical process known as "cap-snatching," where the virus cleaves the 5' caps from host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs.[1] By inhibiting this step, baloxavir acid effectively blocks viral gene transcription and, consequently, viral replication.[2]

The inhibitory action of baloxavir acid involves chelation of the two divalent metal ions present in the active site of the endonuclease.[4] This interaction is crucial for its high-potency inhibition.[4]

Figure 1: Mechanism of action of Baloxavir Acid (BXA).

In Vitro Antiviral Activity

Baloxavir acid demonstrates potent and broad-spectrum antiviral activity against influenza A and B viruses in vitro. This includes activity against various subtypes and strains, including those resistant to neuraminidase inhibitors. The tables below summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values from various studies.

| Influenza Virus | Strain | EC50 (nM) [Mean ± SD] | Reference |

| Influenza A | A(H1N1)pdm09 | 0.48 ± 0.22 | [5] |

| A(H1N1)pdm09 | 0.7 ± 0.5 | [6] | |

| A(H3N2) | 19.55 ± 5.66 | [5] | |

| A(H3N2) | 1.2 ± 0.6 | [6] | |

| Influenza B | Victoria Lineage | 7.2 ± 3.5 | [6] |

| Yamagata Lineage | 5.8 ± 4.5 | [6] | |

| Table 1: In Vitro Antiviral Activity (EC50) of Baloxavir Acid Against Seasonal Influenza Viruses. |

| Influenza Virus | Strain | IC50 (nM) [Median] | Reference |

| Influenza A | A(H1N1)pdm09 | 0.28 | [7] |

| A(H3N2) | 0.16 | [7] | |

| Influenza B | Victoria Lineage | 3.42 | [7] |

| Yamagata Lineage | 2.43 | [7] | |

| Table 2: In Vitro Antiviral Activity (IC50) of Baloxavir Acid Against Seasonal Influenza Viruses. |

Pharmacokinetic Profile

Following oral administration of the prodrug this compound, baloxavir acid is rapidly formed and exhibits a pharmacokinetic profile supportive of a single-dose regimen.[8]

Figure 2: Metabolic activation of this compound.

| Parameter | Value (Mean ± SD or Range) | Reference |

| Tmax (Time to Peak Plasma Concentration) | ~4 hours | [9] |

| Cmax (Peak Plasma Concentration) | 40 mg dose: 107.6 ng/mL | [9] |

| 80 mg dose: 206.9 ng/mL | [9] | |

| AUC0–inf (Area Under the Curve) | 40 mg dose: 6955 ng·h/mL | [9] |

| 80 mg dose: 9643 ng·h/mL | [9] | |

| t1/2 (Terminal Elimination Half-life) | 79.1 hours | [1] |

| 80.8 - 98.3 hours | [10] | |

| Protein Binding | 92.9% - 93.9% | [1] |

| Metabolism | Primarily UGT1A3, minor contribution from CYP3A4 | [1] |

| Excretion | ~80% in feces, ~15% in urine | [1] |

| Table 3: Human Pharmacokinetic Parameters of Baloxavir Acid Following a Single Oral Dose of this compound. |

Resistance Profile

Resistance to baloxavir acid has been observed both in vitro and in clinical settings. The primary mechanism of resistance involves amino acid substitutions in the PA protein, with the most frequently reported substitution being isoleucine to threonine at position 38 (I38T).[2] Other substitutions at this position (I38M/F) and at other residues such as E23 and A37 have also been noted.[7] The I38T substitution can lead to a significant increase in the IC50 value of baloxavir acid.[2] While the I38T variant may have reduced replicative fitness in some contexts, it has been shown to be transmissible.[2]

Key Experimental Methodologies

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques in a cell culture.

Figure 3: Workflow for a Plaque Reduction Assay.

Protocol:

-

Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 6-well or 12-well plates and cultured until a confluent monolayer is formed.[11][12]

-

Virus Dilution and Infection: The influenza virus stock is serially diluted. The cell culture medium is removed, and the monolayers are inoculated with a standardized amount of virus (e.g., 50 plaque-forming units per well).[12]

-

Virus Adsorption: The plates are incubated for approximately 1 hour at 37°C to allow the virus to adsorb to the cells.[13]

-

Overlay Application: The virus inoculum is removed. A semi-solid overlay medium (e.g., containing agarose or Avicel) mixed with varying concentrations of baloxavir acid is added to each well.[11][12] This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions (plaques).

-

Incubation: Plates are incubated for 2-3 days at 37°C to allow for plaque development.[13]

-

Plaque Visualization: The cells are fixed with a solution such as 10% formalin. The overlay is then removed, and the cell monolayer is stained with a dye like crystal violet, which stains living cells. Plaques are visible as clear areas where cells have been lysed by the virus.[12]

-

Data Analysis: The number of plaques is counted for each drug concentration. The IC50 value, the concentration of baloxavir acid that reduces the number of plaques by 50% compared to the no-drug control, is then calculated.[7]

Cap-Dependent Endonuclease Inhibition Assay

This biochemical assay directly measures the inhibitory effect of baloxavir acid on the enzymatic activity of the influenza PA endonuclease.

Protocol:

-

Enzyme Source: The influenza virus polymerase complex (or a recombinant PA subunit) is purified. This can be achieved by purifying viral ribonucleoproteins (vRNPs) from virus particles propagated in embryonated chicken eggs.[14]

-

Substrate: A synthetic, short-capped RNA oligonucleotide, often radiolabeled or fluorescently labeled, is used as the substrate for the endonuclease.[14]

-

Reaction Conditions: The purified enzyme is incubated with the RNA substrate in a reaction buffer containing divalent metal ions (e.g., Mg2+), which are essential cofactors for the endonuclease activity.[14]

-

Inhibition Assessment: To determine the inhibitory activity of baloxavir acid, the enzyme is pre-incubated with various concentrations of the compound before the addition of the RNA substrate.[14]

-

Reaction and Quenching: The enzymatic reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C) and is then stopped (quenched).[14]

-

Product Analysis: The reaction products (cleaved RNA fragments) are separated from the uncleaved substrate using methods like denaturing polyacrylamide gel electrophoresis (PAGE).[14]

-

Data Analysis: The amount of cleaved product is quantified (e.g., by autoradiography or fluorescence imaging). The IC50 value, representing the concentration of baloxavir acid that inhibits 50% of the endonuclease activity, is calculated from the dose-response curve.[15]

Conclusion

Baloxavir acid, the active metabolite of this compound, is a potent and selective inhibitor of the influenza virus cap-dependent endonuclease. It exhibits broad-spectrum activity against influenza A and B viruses and possesses a favorable pharmacokinetic profile that allows for single-dose administration. While the emergence of resistance, primarily through the I38T mutation in the PA protein, warrants ongoing surveillance, baloxavir acid represents a significant advancement in the treatment of influenza. The detailed methodologies provided in this guide serve as a resource for the continued investigation and development of novel anti-influenza therapeutics targeting viral replication.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Bunyaviral Cap-Snatching Endonuclease Activity and Inhibition with Baloxavir-like Inhibitors in the Context of Full-Length L Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hub.hku.hk [hub.hku.hk]

- 7. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor this compound [frontiersin.org]

- 8. Safety, Tolerability, and Pharmacokinetics of the Novel Anti-influenza Agent this compound in Healthy Adults: Phase I Study Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics, safety, and simulated efficacy of an influenza treatment, this compound, in Chinese individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Influenza virus plaque assay [protocols.io]

- 12. protocols.io [protocols.io]

- 13. H1N1 Virus Production and Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The active form of the influenza cap-snatching endonuclease inhibitor this compound is a tight binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Cap-Dependent Endonuclease Inhibition of Baloxavir Derivatives [mdpi.com]

A Technical Guide to the Early Antiviral Spectrum of Baloxavir Marboxil

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the early research defining the antiviral spectrum of Baloxavir Marboxil. It covers its novel mechanism of action, quantitative in vitro and in vivo efficacy data, and the experimental methodologies employed in these foundational studies.

Core Mechanism of Action: Cap-Dependent Endonuclease Inhibition

This compound is an orally administered prodrug that is rapidly hydrolyzed in the body to its active metabolite, baloxavir acid (BXA).[1][2] BXA introduces a novel mechanism for combating influenza by selectively inhibiting the cap-dependent endonuclease (CEN) activity of the polymerase acidic (PA) protein, a critical component of the influenza virus's RNA polymerase complex.[3][4]

This inhibition targets the "cap-snatching" process, where the virus cleaves the 5' caps from host cell messenger RNAs (mRNAs) to use as primers for synthesizing its own viral mRNAs.[1] By blocking this essential step, BXA effectively halts viral gene transcription and replication.[1][3] This mechanism is distinct from neuraminidase inhibitors, which act at a later stage to prevent viral release, and M2 ion channel blockers.[3]

Caption: Mechanism of Baloxavir Acid (BXA) inhibiting viral replication.

In Vitro Antiviral Spectrum

Early in vitro studies were crucial in establishing the breadth and potency of baloxavir acid's antiviral activity. These assays demonstrated efficacy against a wide range of influenza viruses, including strains with resistance to existing antiviral classes.[3][5]

Data Presentation: In Vitro Efficacy of Baloxavir Acid (BXA)

The following table summarizes the 50% inhibitory concentration (IC50) of BXA against various influenza virus strains as determined in a polymerase acidic (PA) endonuclease assay.

| Virus Type | Strain/Subtype | IC50 Range (nM) | Citation(s) |

| Influenza A | Seasonal Subtypes | 1.4 - 3.1 | [6] |

| Influenza B | Seasonal Subtypes | 4.5 - 8.9 | [6] |

| Avian Influenza A | H5N1, H7N9 | Potent Activity | [3] |

| Avian Influenza A | H1N2, H5N2, H5N6, H9N2 | Broad Potency | [5] |

| NAI-Resistant | A/WSN/33-NA/H274Y | Confirmed Activity | [5] |

Experimental Protocols

This enzymatic assay directly measures the ability of a compound to inhibit the cap-snatching function of the viral PA subunit.

-

Enzyme Preparation: The influenza virus PA endonuclease domain is expressed and purified.

-

Substrate: A fluorescently labeled, capped RNA oligonucleotide is used as the substrate.

-

Reaction: The purified PA endonuclease is incubated with the RNA substrate in the presence of varying concentrations of the test compound (e.g., baloxavir acid).

-

Detection: The cleavage of the RNA substrate by the endonuclease is measured, typically by fluorescence polarization or a similar detection method.

-

Analysis: The concentration of the compound that inhibits 50% of the endonuclease activity is calculated as the IC50 value.[6]

This cell-based assay quantifies the reduction in infectious virus production in the presence of an antiviral agent.

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and grown to confluence.[5]

-

Infection: Cells are infected with a known titer of an influenza virus strain (e.g., 100 TCID50/well).[5]

-

Treatment: Immediately after infection, the cell culture medium is replaced with media containing serial dilutions of the test compound.

-

Incubation: The plates are incubated for a defined period (e.g., 24-48 hours) to allow for multiple cycles of viral replication.

-

Virus Quantification: The supernatant from each well is collected, and the amount of infectious virus is titrated, commonly using a 50% Tissue Culture Infectious Dose (TCID50) assay on fresh MDCK cells.[5]

-

Analysis: The effective concentration that reduces the viral yield by 50% (EC50) is determined from the dose-response curve.

References

Baloxavir Marboxil: A Deep Dive into the Inhibition of Viral Replication

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of Baloxavir Marboxil, a first-in-class antiviral agent that inhibits influenza virus replication through a novel mechanism of action. Tailored for researchers, scientists, and professionals in drug development, this document details the core mechanism, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of critical pathways and workflows.

Core Mechanism of Action: Inhibition of Cap-Dependent Endonuclease

This compound is a prodrug that is rapidly hydrolyzed in vivo to its active form, baloxavir acid.[1] Baloxavir acid targets and inhibits the cap-dependent endonuclease (CEN) activity of the polymerase acidic (PA) protein, an essential component of the influenza virus RNA polymerase complex.[2][3] This inhibition prevents the virus from "snatching" the 5' cap structures from host cell pre-messenger RNAs (mRNAs).[1][2] The cap-snatching process is a critical step for the initiation of viral mRNA synthesis, as it provides the necessary primer for the viral RNA-dependent RNA polymerase to begin transcription.[1][2] By blocking this process, baloxavir acid effectively halts the production of viral mRNAs, leading to a potent suppression of viral replication.[2][4]

The influenza RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: polymerase basic protein 1 (PB1), polymerase basic protein 2 (PB2), and the polymerase acidic protein (PA).[3] The PB2 subunit is responsible for binding to the 5' cap of host pre-mRNAs, while the PA subunit contains the endonuclease active site that cleaves the host mRNA downstream of the cap.[1] Baloxavir acid specifically binds to the active site of the PA subunit, preventing this cleavage and thereby inhibiting the entire cap-snatching process.[2]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and clinical studies. The following tables summarize key data points, providing a comparative overview of its antiviral activity.

Table 1: In Vitro Inhibitory Activity of Baloxavir Acid

| Influenza Virus Strain/Type | Assay Type | IC50 / EC50 (nM) | Reference |

| Influenza A (H1N1)pdm09 | Focus Reduction Assay | 0.28 (median) | [5] |

| Influenza A (H3N2) | Focus Reduction Assay | 0.16 (median) | [5] |

| Influenza B (Victoria lineage) | Focus Reduction Assay | 3.42 (median) | [5] |

| Influenza B (Yamagata lineage) | Focus Reduction Assay | 2.43 (median) | [5] |

| Influenza A Viruses | PA Endonuclease Assay | 1.4 - 3.1 | [6] |

| Influenza B Viruses | PA Endonuclease Assay | 4.5 - 8.9 | [6] |

| NAI-Resistant Strains | Focus Reduction Assay | Within expected range for susceptible strains | [7] |

| A/PR/8/34-PA/I38T Mutant | Plaque Reduction Assay | 54-fold higher than wild-type | [5] |

| A/PR/8/34-PA/I38T Mutant | Focus Reduction Assay | 44-fold higher than wild-type | [5] |

Table 2: Clinical Efficacy in Otherwise Healthy Adults and Adolescents (CAPSTONE-1)

| Endpoint | This compound | Oseltamivir | Placebo | Reference |

| Median Time to Alleviation of Symptoms (hours) | 53.7 | 53.8 | 80.2 | [8][9] |

| Reduction in Time to Symptom Alleviation vs. Placebo (hours) | 26.5 | - | - | [10] |

| Median Time to Cessation of Viral Shedding (hours) | 48.0 | 96.0 | 96.0 | [8] |

| Reduction in Viral Load at Day 1 | Superior to Oseltamivir and Placebo | - | - | [11] |

Table 3: Clinical Efficacy in High-Risk Patients (CAPSTONE-2)

| Endpoint | This compound | Oseltamivir | Placebo | Reference |

| Median Time to Improvement of Symptoms (hours) | 73.2 | 81.0 | 102.3 | [8] |

| Reduction in Time to Symptom Improvement vs. Placebo (hours) | 29.1 | - | - | [8] |

| Median Time to Improvement (Influenza B) (hours) | 74.6 | 101.6 | 100.6 | [8] |

Table 4: Clinical Efficacy in Pediatric Patients (miniSTONE-2 & other studies)

| Endpoint | This compound | Oseltamivir | Reference |

| Median Time to Alleviation of Signs and Symptoms (hours) | 138.1 | 150.0 | [12] |

| Median Time to Illness Alleviation (TTIA) (hours) | 44.8 | 72.2 | [13] |

| Median Time to Cessation of Virus Shedding (hours) | 48.0 | 192.0 | [13] |

| Incidence of Adverse Events | 46.1% | 53.4% | [12] |

| Change in Viral Titer from Baseline (48 hours) | Significantly greater reduction | - | [14] |

| Change in Viral RNA Load from Baseline (48 hours) | Significantly greater reduction | - | [14][15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the antiviral activity of this compound.

Cap-Dependent Endonuclease (CEN) Inhibition Assay

This assay measures the ability of a compound to inhibit the endonuclease activity of the influenza virus PA protein.

Principle: A fluorogenic substrate, which is cleaved by the PA endonuclease, is used. Inhibition of the cleavage results in a decreased fluorescence signal.

Materials:

-

Recombinant influenza virus PA subunit

-

Fluorogenic substrate (e.g., a short RNA oligonucleotide with a fluorophore and a quencher)

-

Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and DTT)

-

Test compound (Baloxavir Acid)

-

384-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of Baloxavir Acid in the assay buffer.

-

In a 384-well plate, add the recombinant PA subunit to each well.

-

Add the diluted Baloxavir Acid or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for compound binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

-

Calculate the rate of substrate cleavage for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).

Principle: A monolayer of susceptible cells is infected with influenza virus in the presence of varying concentrations of the antiviral agent. A semi-solid overlay is added to restrict virus spread to adjacent cells, resulting in the formation of localized lesions (plaques). The number of plaques is proportional to the amount of infectious virus.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock

-

Baloxavir Acid

-

Cell culture medium (e.g., DMEM)

-

Semi-solid overlay (e.g., containing Avicel or agarose)

-

Trypsin (for virus activation)

-

Crystal violet staining solution

-

6-well or 12-well cell culture plates

Procedure:

-

Seed MDCK cells in 6-well or 12-well plates and grow to confluence.

-

Prepare serial dilutions of Baloxavir Acid in serum-free medium.

-

Prepare a standardized dilution of influenza virus stock and pre-incubate it with the different concentrations of Baloxavir Acid for 1 hour at 37°C.

-

Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS).

-

Inoculate the cell monolayers with the virus-drug mixtures.

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Aspirate the inoculum and add the semi-solid overlay containing the corresponding concentration of Baloxavir Acid and trypsin.

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

-

Fix the cells with a formalin solution.

-

Remove the overlay and stain the cells with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug).

-

Determine the IC50 value from the dose-response curve.[16]

Focus Reduction Assay (FRA)

This assay is similar to the plaque reduction assay but uses immunostaining to detect infected cells (foci) before visible plaques are formed.

Principle: This method is more rapid than the traditional plaque assay. Infected cells are detected using a primary antibody specific for a viral protein (e.g., nucleoprotein) followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a colorimetric reaction.

Materials:

-

All materials for the Plaque Reduction Assay (excluding crystal violet)

-

Primary antibody against influenza virus nucleoprotein

-

Enzyme-conjugated secondary antibody

-

Substrate for the enzyme (e.g., TMB)

-

Fixation and permeabilization buffers

Procedure:

-

Follow steps 1-7 of the Plaque Reduction Assay protocol.

-

Incubate the plates for a shorter period (e.g., 24-48 hours).

-

Fix the cells with a suitable fixative (e.g., paraformaldehyde).

-

Permeabilize the cells to allow antibody entry.

-

Incubate with the primary antibody against the influenza nucleoprotein.

-

Wash the cells and incubate with the enzyme-conjugated secondary antibody.

-

Wash the cells and add the enzyme substrate to visualize the foci of infected cells.

-

Count the number of foci.

-

Calculate the percentage of focus reduction and determine the IC50 value.[5]

Experimental and Developmental Workflow

The discovery and development of an antiviral agent like this compound follows a structured workflow from initial screening to post-market surveillance.

Resistance

Amino acid substitutions in the PA protein can lead to reduced susceptibility to baloxavir. The most frequently observed substitution is I38T, which can emerge during treatment.[1][4] Monitoring for the emergence of such resistant variants is a critical aspect of post-market surveillance and ongoing clinical research.[17]

Conclusion

This compound represents a significant advancement in the treatment of influenza, offering a novel mechanism of action that results in a rapid reduction of viral load. Its single-dose regimen provides a convenient and effective option for patients. This technical guide has provided a comprehensive overview of its core mechanism, quantitative efficacy data, and the experimental protocols used for its characterization, serving as a valuable resource for the scientific community engaged in antiviral research and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound: An Original New Drug against Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MOA for XOFLUZA® (this compound) Antiviral Flu Treatment [xofluza-hcp.com]

- 5. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. biorxiv.org [biorxiv.org]

- 8. medpagetoday.com [medpagetoday.com]

- 9. med.virginia.edu [med.virginia.edu]

- 10. Single-Dose Drug Shortens Flu Symptoms by ~1 Day | Technology Networks [technologynetworks.com]

- 11. This compound for Uncomplicated Influenza in Adults and Adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Clinical and Virologic Outcomes of Baloxavir Compared with Oseltamivir in Pediatric Patients with Influenza in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clinical efficacy and Safety of this compound compared with Oseltamivir against influenza virus in children: A systematic review and meta-analysis | PLOS One [journals.plos.org]

- 15. Clinical efficacy and Safety of this compound compared with Oseltamivir against influenza virus in children: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Influenza virus plaque assay [protocols.io]

- 17. clinicaltrials.eu [clinicaltrials.eu]

A Technical Guide to the Novelty of Baloxavir Marboxil Compared to Neuraminidase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical comparison of Baloxavir Marboxil, a first-in-class cap-dependent endonuclease inhibitor, and the established class of neuraminidase inhibitors for the treatment of influenza. It details their distinct mechanisms of action, comparative efficacy, resistance profiles, and the experimental protocols used for their evaluation.

Introduction: A New Paradigm in Influenza Antiviral Therapy

For nearly two decades, neuraminidase inhibitors (NAIs) have been the cornerstone of antiviral treatment for influenza. These agents, which include oseltamivir, zanamivir, peramivir, and laninamivir, target the viral neuraminidase enzyme, preventing the release of progeny virions from infected host cells.[1][2] However, the constant evolution of the influenza virus and the potential for resistance necessitate the development of novel therapeutics with different mechanisms of action.[3]

This compound (BXM) represents a significant advancement in this field.[4] Approved in Japan and the United States in 2018, it is a prodrug that is rapidly metabolized to its active form, baloxavir acid (BXA).[5][6] BXA introduces a novel mechanism by inhibiting the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein, a critical step in viral gene transcription.[4][5][7] This guide dissects the fundamental differences between these two classes of antivirals, providing the technical data and methodologies essential for a comprehensive understanding.

Comparative Mechanism of Action

The novelty of this compound lies in its targeting of a different, earlier stage of the viral lifecycle compared to neuraminidase inhibitors.

This compound: Inhibition of Viral Transcription

Baloxavir acid targets the "cap-snatching" process, an essential mechanism for the influenza virus, which is an RNA virus.[6] To transcribe its own messenger RNA (mRNA), the virus must hijack the host cell's machinery. It does this by cleaving the 5' cap structures from host pre-mRNAs using its cap-dependent endonuclease, located in the PA subunit of the viral RNA polymerase complex.[5][6] These capped fragments are then used as primers to initiate the synthesis of viral mRNA.[7]

Baloxavir acid selectively binds to the active site of the PA endonuclease, chelating the essential metal ions and preventing this "cap-snatching."[6] By blocking the initiation of viral mRNA synthesis, it effectively halts viral replication at its source.[8][9]

Caption: Mechanism of Action of Baloxavir Acid.

Neuraminidase Inhibitors: Inhibition of Viral Release

Neuraminidase inhibitors act at the final stage of the viral replication cycle. After new virions are assembled and bud from the host cell membrane, they remain attached to the cell surface via the interaction between viral hemagglutinin (HA) and sialic acid receptors.[1][10] The viral neuraminidase (NA) enzyme is responsible for cleaving these sialic acid residues, allowing the newly formed virions to be released and infect other cells.[2][11]

NAIs are designed as sialic acid analogues.[1] They bind to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid. This action effectively traps the progeny virions on the surface of the infected cell, preventing their release and spread.[1][10]

Caption: Mechanism of Action of Neuraminidase Inhibitors.

Comparative Efficacy

The different mechanisms of Baloxavir and NAIs translate to distinct efficacy profiles, both in vitro and in clinical settings.

In Vitro Antiviral Activity

Baloxavir acid has demonstrated potent inhibition of influenza A and B viruses in vitro, with 50% inhibitory concentration (IC50) values in the low nanomolar range.[7]

| Antiviral Agent | Virus Type/Subtype | IC₅₀ / EC₅₀ Range (nM) | Target |

| Baloxavir Acid | Influenza A | 1.4 - 3.1 | PA Endonuclease[7] |

| Influenza B | 4.5 - 8.9 | PA Endonuclease[7] | |

| Oseltamivir Carboxylate | Influenza A (H1N1pdm09) | ~0.5 - 2.0 | Neuraminidase |

| Influenza A (H3N2) | ~1.0 - 10.0 | Neuraminidase | |

| Influenza B | ~10.0 - 50.0 | Neuraminidase[12] | |

| Zanamivir | Influenza A | ~0.5 - 2.0 | Neuraminidase |

| Influenza B | ~1.0 - 5.0 | Neuraminidase | |

| Peramivir | Influenza A & B | ~0.1 - 1.0 | Neuraminidase[13] |